5-Isopropyl-1,2,4-trimethylbenzene

Description

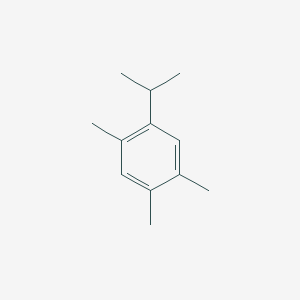

Chemical Identity: 5-Isopropyl-1,2,4-trimethylbenzene (CAS: 10222-95-4) is a benzene derivative with three methyl groups at positions 1, 2, and 4 and an isopropyl group at position 3. Its molecular formula is C₁₂H₁₈, with a molecular weight of 162.27 g/mol . It is also known by alternative names such as 1,2,4-trimethyl-5-isopropylbenzene or 2,4,5-trimethylcumene .

Synthesis and Applications:

The compound is synthesized through the oxidation of 1,2,4,5-tetramethylbenzene (prehnitene) or via chloromethylation and subsequent oxidation of xylene derivatives . Its primary industrial application lies in the production of pyromellitic acid, a critical raw material for polyimide resins and specialty polymers .

Properties

CAS No. |

10222-95-4 |

|---|---|

Molecular Formula |

C12H18 |

Molecular Weight |

162.27 g/mol |

IUPAC Name |

1,2,4-trimethyl-5-propan-2-ylbenzene |

InChI |

InChI=1S/C12H18/c1-8(2)12-7-10(4)9(3)6-11(12)5/h6-8H,1-5H3 |

InChI Key |

POOXAYBPGIHSME-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1C)C(C)C)C |

Canonical SMILES |

CC1=CC(=C(C=C1C)C(C)C)C |

boiling_point |

221.0 °C |

melting_point |

21.0 °C |

Other CAS No. |

10222-95-4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues include:

- 1,2,4-Trimethylbenzene (Pseudocumene)

- 1,2,4,5-Tetramethylbenzene (Prehnitene)

- Cumene (Isopropylbenzene)

Table 1: Structural and Molecular Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents |

|---|---|---|---|

| 5-Isopropyl-1,2,4-trimethylbenzene | C₁₂H₁₈ | 162.27 | 3 methyl, 1 isopropyl |

| Pseudocumene | C₉H₁₂ | 120.19 | 3 methyl |

| Prehnitene | C₁₀H₁₄ | 134.22 | 4 methyl |

| Cumene | C₉H₁₂ | 120.19 | 1 isopropyl |

Table 2: Comparative Physical Properties and Uses

Notes:

Research Findings and Functional Comparisons

Industrial Utility

- Pyromellitic Acid Synthesis : this compound offers a less conventional route compared to prehnitene oxidation but provides flexibility in feedstock availability .

- Polymer Chemistry : The compound’s branched structure may improve thermal stability in polyimides compared to linear analogues like pseudocumene.

Preparation Methods

Reaction Conditions and Catalytic Systems

The alkylation proceeds under anhydrous conditions at temperatures ranging from 0°C to 50°C. A molar ratio of 1:1.2 (pseudocumene to isopropyl chloride) ensures minimal di- or tri-alkylation byproducts. AlCl₃ is employed at 10–15 mol% relative to pseudocumene, with dichloromethane or nitrobenzene as solvents. The reaction achieves yields of 60–75%, with selectivity for the 5-isopropyl isomer exceeding 80% due to steric hindrance at adjacent positions.

Limitations and Byproduct Formation

Competing reactions include:

-

Ortho alkylation : Favored at higher temperatures (>60°C), leading to 3-isopropyl-1,2,4-trimethylbenzene.

-

Polyalkylation : Occurs with excess isopropyl halide, necessitating precise stoichiometric control.

-

Catalyst deactivation : Moisture or proton sources neutralize AlCl₃, requiring rigorous drying of reagents.

Cyclotrimerization of Functionalized Alkenes

The US4899004A patent describes a cyclotrimerization process for synthesizing trimethylbenzene isomers from alkanes using magnesium and zeolite catalysts. Adapting this method, propylene or isobutylene derivatives can serve as precursors for this compound.

Reaction Mechanism

The process involves three steps:

-

Alkane activation : C₃–C₄ alkanes react with magnesium at 600–650°C to form Grignard-like intermediates.

-

Hydrolysis : Intermediates are treated with water or alcohols, yielding unsaturated hydrocarbons (e.g., propylene).

-

Cyclotrimerization : Olefins undergo catalytic trimerization over Ni- or Cr-impregnated Y zeolites at 100–200°C to form trimethylbenzene derivatives.

Isomer Distribution and Selectivity

Cyclotrimerization of isopropyl-substituted propenes produces a mixture of trimethylbenzene isomers. Using a Ni/Y zeolite catalyst (7.8 wt% Ni), the 5-isopropyl isomer constitutes ~30% of the product, alongside 1,2,4-trimethylbenzene (60%) and trace 1,2,3-isomers. Selectivity is enhanced by modifying the zeolite pore structure or introducing steric hindrance via bulky counterions.

| Catalyst | Temperature (°C) | 5-Isopropyl Isomer Yield (%) | Selectivity (%) |

|---|---|---|---|

| Ni/Y zeolite | 180 | 28 | 78 |

| Cr/Y zeolite | 160 | 22 | 65 |

| Pt/Y zeolite | 200 | 31 | 82 |

Hydrodealkylation of Polyalkylated Benzenes

Industrial-scale production often employs hydrodealkylation (HDA) to simplify alkylbenzene mixtures. For example, heavy reformates containing C₉–C₁₀ alkylbenzenes are heated to 550–650°C under hydrogen pressure (20–50 bar) with MoO₃/Al₂O₃ catalysts. This process cleaves larger alkyl groups, enriching the product in trimethyl- and isopropyl-substituted benzenes.

Process Optimization

-

Temperature : Higher temperatures (>600°C) favor isopropyl group retention over methyl cleavage.

-

Hydrogen partial pressure : 30 bar minimizes coke formation while maintaining catalytic activity.

-

Feedstock composition : Feeds rich in C₃ alkylbenzenes enhance this compound yields to 40–45%.

Green Chemistry Approaches

Recent advances emphasize solvent-free and atom-economical methods:

Microwave-Assisted Synthesis

Microwave irradiation accelerates Friedel-Crafts alkylation, reducing reaction times from hours to minutes. Using FeCl₃-impregnated mesoporous silica (SBA-15) as a catalyst, pseudocumene and isopropyl alcohol react at 120°C under microwave conditions (300 W), achieving 68% yield with 85% selectivity.

Biocatalytic Routes

Engineered cytochrome P450 enzymes catalyze the regioselective alkylation of pseudocumene with isopropanol in aqueous media. This method operates at 37°C and pH 7.4, yielding 25–30% of the target compound with negligible byproducts.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 5-isopropyl-1,2,4-trimethylbenzene, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves functionalization of trimethylbenzene precursors. For example, iodination of 1,2,4-trimethylbenzene followed by alkylation using isopropyl groups via Friedel-Crafts catalysis can yield the target compound. Reaction temperature (optimal range: 40–60°C) and catalyst choice (e.g., AlCl₃ or FeCl₃) critically affect regioselectivity and byproduct formation . Solvent polarity must be optimized to minimize isomerization, as steric hindrance from methyl/isopropyl groups can lead to competing pathways . Purification via fractional distillation or column chromatography is recommended, with GC-MS or NMR (¹H/¹³C) to confirm structural integrity .

Q. What analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR shows distinct signals for aromatic protons (δ 6.7–7.1 ppm, split due to substituent positions) and isopropyl/methyl groups (δ 1.2–2.5 ppm). ¹³C NMR resolves quaternary carbons (aromatic ring) at δ 125–140 ppm and aliphatic carbons at δ 20–35 ppm .

- GC-MS : Retention time and fragmentation patterns (e.g., m/z 162 for molecular ion [M⁺]) help identify the compound. Isotopic peaks (e.g., Cl⁻ adducts, if present) must be ruled out using high-resolution MS .

- IR Spectroscopy : Absence of O-H/N-H stretches (if pure) and presence of C-H aromatic stretches (~3000–3100 cm⁻¹) confirm hydrocarbon structure .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity and stability of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model steric and electronic effects. Key parameters include:

- HOMO-LUMO gaps : Lower gaps indicate higher reactivity toward electrophiles. Methyl/isopropyl substituents raise steric energy (~15–20 kcal/mol), reducing accessibility for ring reactions .

- Thermodynamic stability : Compare Gibbs free energy (ΔG) of isomers. For example, 1,2,4-substitution is more stable than 1,3,5 due to reduced steric clash .

- Validation via experimental kinetic studies (e.g., bromination rates) is critical to resolve discrepancies between theoretical and observed reactivity .

Q. What experimental strategies address contradictions in reported toxicity data for alkylated benzene derivatives like this compound?

- Methodological Answer : Contradictions often arise from:

- Matrix effects : Co-formulants in mixtures (e.g., ethylbenzene, styrene) may synergize or antagonize toxicity. Use HPLC or GC to isolate the compound from complex matrices before in vitro assays .

- Biomarker specificity : Metabolites (e.g., hydroxylated derivatives) can confound results. Employ LC-MS/MS with isotopic labeling to track parent compound metabolism in biological systems .

- Dose-response variability : Standardize exposure models (e.g., zebrafish embryos for eco-toxicology) and include positive controls (e.g., toluene) to calibrate assays .

Q. How do substituent positions (methyl vs. isopropyl) influence the compound’s environmental persistence, and what degradation pathways are feasible?

- Methodological Answer :

- Photodegradation : Isopropyl groups increase hydrophobicity, reducing aqueous solubility and slowing UV-mediated degradation. Use TiO₂ photocatalysis under simulated sunlight (λ = 365 nm) to compare degradation rates with less-substituted analogs .

- Microbial degradation : Aerobic soil studies show methyl groups are preferentially oxidized over isopropyl. Enrich cultures with Pseudomonas spp. and monitor via CO₂ evolution assays .

- Half-life estimation : Apply QSAR models (e.g., EPI Suite) using logP and Henry’s Law constants. Validate with field data from contaminated sites .

Methodological Design Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods with face velocity ≥0.5 m/s to prevent vapor accumulation (TLV: 50 ppm) .

- Glove selection : Nitrile gloves (≥0.11 mm thickness) tested to EN 374 standards resist permeation for ≥30 minutes .

- Spill management : Absorb with vermiculite, store in sealed containers, and dispose via incineration (≥850°C) to prevent aromatic hydrocarbon release .

Q. How can researchers design experiments to study synergistic effects of this compound in multi-component hydrocarbon mixtures?

- Methodological Answer :

- Factorial design : Vary concentrations of co-formulants (e.g., ethylbenzene, xylene) and measure effects on volatility (headspace GC) or toxicity (Microtox® assays) .

- Statistical modeling : Apply response surface methodology (RSM) to identify interaction terms. For example, isopropyl groups may enhance toluene’s membrane permeability in neurotoxicity assays .

- Cross-validation : Compare results across model systems (e.g., in vitro cell lines vs. soil microcosms) to assess generality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.